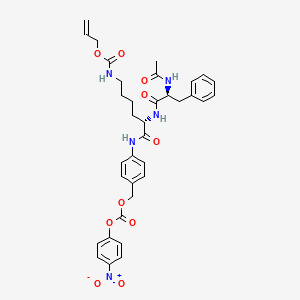
(Ac)Phe-Lys(Alloc)-PABC-PNP
Overview
Description
The compound (Ac)Phe-Lys(Alloc)-PABC-PNP is a synthetic peptide-based molecule. It is designed for specific applications in biochemical research and medicinal chemistry. The structure of this compound includes an acetylated phenylalanine (Ac-Phe), an alloc-protected lysine (Lys(Alloc)), a para-aminobenzyloxycarbonyl (PABC) spacer, and a para-nitrophenyl (PNP) ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ac)Phe-Lys(Alloc)-PABC-PNP typically involves solid-phase peptide synthesis (SPPS). The process begins with the immobilization of the enol-ether precursor on a 2-chlorotrityl-chloride resin through an acrylic acid substituent by an acid-labile ester linkage. The peptide elongation is performed using standard Fmoc solid-phase peptide synthesis . After the peptide-enol-ether precursor is cleaved from the resin using hexafluoroisopropanol, a simple oxidation of the enol-ether yields the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(Ac)Phe-Lys(Alloc)-PABC-PNP undergoes various chemical reactions, including:
Hydrolysis: The PNP ester can be hydrolyzed to release the para-nitrophenol group.
Cleavage: The PABC spacer can be cleaved by specific enzymes, such as cathepsin B.
Oxidation: The enol-ether precursor can be oxidized to form the final chemiluminescent product.
Common Reagents and Conditions
Hydrolysis: Typically performed under basic conditions using sodium hydroxide or other strong bases.
Cleavage: Enzymatic cleavage using proteases like cathepsin B.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Major Products Formed
Para-nitrophenol: Released upon hydrolysis of the PNP ester.
Free peptide: Formed after the cleavage of the PABC spacer.
Chemiluminescent product: Resulting from the oxidation of the enol-ether precursor.
Scientific Research Applications
(Ac)Phe-Lys(Alloc)-PABC-PNP has several applications in scientific research:
Chemiluminescent Probes: Used for the detection of protease activity due to its high sensitivity.
Prodrug Design: Employed in the development of prodrugs for targeted drug delivery, particularly in cancer therapy.
Biochemical Assays: Utilized in various biochemical assays to study enzyme kinetics and substrate specificity.
Mechanism of Action
The mechanism of action of (Ac)Phe-Lys(Alloc)-PABC-PNP involves the enzymatic cleavage of the PABC spacer by proteases such as cathepsin B. This cleavage releases the active peptide or drug moiety, which can then exert its biological effects. In the case of chemiluminescent probes, the cleavage triggers a chemiluminescent reaction, allowing for the detection of protease activity .
Comparison with Similar Compounds
Similar Compounds
Boc-Phe-(Alloc)Lys-PAB-PNP: Another peptide-based compound used as a cleavable linker for antibody-drug conjugates.
Ac-Phe-Lys-PABC-ADM: A prodrug designed for targeted drug delivery in cancer therapy.
Uniqueness
(Ac)Phe-Lys(Alloc)-PABC-PNP is unique due to its specific design for chemiluminescent applications and its high sensitivity in detecting protease activity. Its structure allows for precise enzymatic cleavage, making it highly effective in biochemical assays and targeted drug delivery systems.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O10/c1-3-21-48-34(44)36-20-8-7-11-30(39-33(43)31(37-24(2)41)22-25-9-5-4-6-10-25)32(42)38-27-14-12-26(13-15-27)23-49-35(45)50-29-18-16-28(17-19-29)40(46)47/h3-6,9-10,12-19,30-31H,1,7-8,11,20-23H2,2H3,(H,36,44)(H,37,41)(H,38,42)(H,39,43)/t30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYSBXZWQCUJQV-CONSDPRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3182000.png)
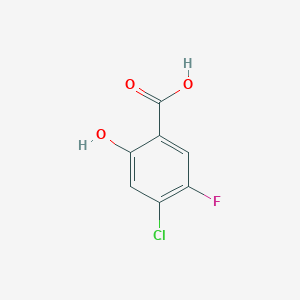
![2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole](/img/structure/B3182015.png)
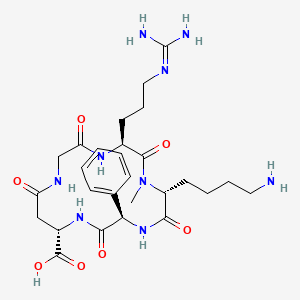

![[(2R)-2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3182035.png)
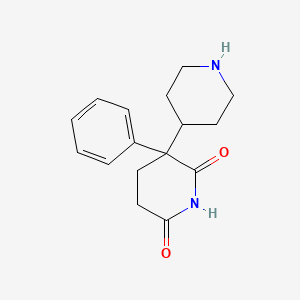
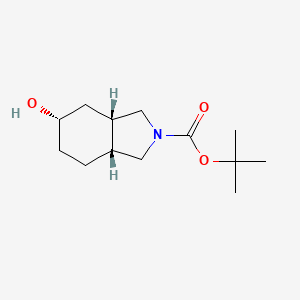
![tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3182054.png)
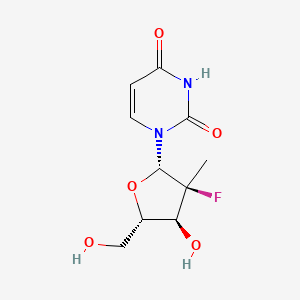
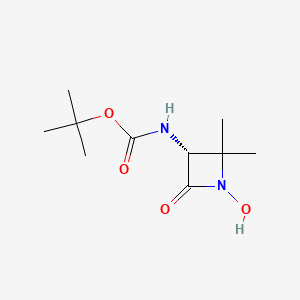
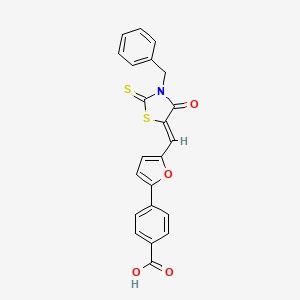
![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)
![2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3182084.png)
